CB 3717

描述

属性

CAS 编号 |

76849-19-9 |

|---|---|

分子式 |

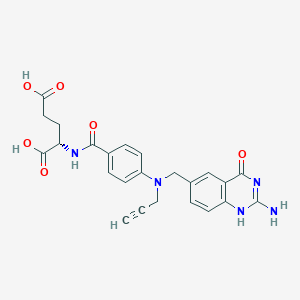

C24H23N5O6 |

分子量 |

477.5 g/mol |

IUPAC 名称 |

2-[[4-[(2-amino-4-oxo-3H-quinazolin-6-yl)methyl-prop-2-ynylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C24H23N5O6/c1-2-11-29(13-14-3-8-18-17(12-14)22(33)28-24(25)27-18)16-6-4-15(5-7-16)21(32)26-19(23(34)35)9-10-20(30)31/h1,3-8,12,19H,9-11,13H2,(H,26,32)(H,30,31)(H,34,35)(H3,25,27,28,33) |

InChI 键 |

LTKHPMDRMUCUEB-UHFFFAOYSA-N |

手性 SMILES |

C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

规范 SMILES |

C#CCN(CC1=CC2=C(C=C1)N=C(NC2=O)N)C3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

外观 |

Solid powder |

纯度 |

>98% (or refer to the Certificate of Analysis) |

保质期 |

>3 years if stored properly |

溶解度 |

Soluble in DMSO |

储存 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同义词 |

CB 3717; CB-3717; CB3717; N(sup 10)-Propargyl-5,8-dideazafolic acid; |

产品来源 |

United States |

Foundational & Exploratory

What is the mechanism of action of CB 3717?

An In-depth Technical Guide on the Mechanism of Action of CB3717

Introduction

CB3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a quinazoline-based antifolate compound developed as a specific and potent inhibitor of thymidylate synthase (TS).[1][2][3] As a folate analogue, it was designed to selectively target the folate-binding site of TS, an enzyme critical for the de novo synthesis of pyrimidine nucleotides required for DNA replication.[3][4] Its cytotoxicity is primarily mediated through the direct inhibition of this enzyme.[1] CB3717 demonstrated promising anti-tumor activity in early clinical trials, particularly in breast and ovarian cancers, but its development was halted due to significant nephrotoxicity and hepatotoxicity.[1][2][5][6] Despite its clinical discontinuation, CB3717 remains a pivotal tool for studying the cellular consequences of thymidylate synthase inhibition.[7]

Primary Mechanism of Action: Inhibition of Thymidylate Synthase

The central mechanism of action of CB3717 is the potent and specific inhibition of thymidylate synthase (TS). TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as the methyl donor.[4][8] This reaction is the sole de novo source of dTMP, a necessary precursor for the synthesis of deoxythymidine triphosphate (dTTP), a fundamental building block of DNA.[4]

CB3717 acts as a competitive inhibitor with respect to the folate co-substrate, 5,10-methylenetetrahydrofolate.[8] It binds tightly to the folate-binding site on the TS enzyme, preventing the normal substrate from binding and thereby halting the catalytic reaction. This high-affinity binding is reflected in its low nanomolar inhibition constant.[8]

Caption: Inhibition of the Thymidylate Synthesis Pathway by CB3717.

Cellular Uptake and Intracellular Activation by Polyglutamation

CB3717 enters cells via the reduced folate carrier (RFC) system, although other transport routes may also be involved.[5][9] Once inside the cell, CB3717 is metabolized by the enzyme folylpolyglutamate synthetase (FPGS). This enzyme sequentially adds glutamate residues to the parent compound, forming CB3717 polyglutamates (e.g., di-, tri-, tetra-, and pentaglutamates).[1][10]

This polyglutamation process is a critical determinant of CB3717's cytotoxic activity for two primary reasons:

-

Enhanced Intracellular Retention : The negatively charged polyglutamate tail prevents the drug from being readily transported out of the cell, leading to prolonged intracellular drug exposure and sustained TS inhibition.[10]

-

Increased Inhibitory Potency : The polyglutamated forms of CB3717 are significantly more potent inhibitors of TS than the parent monoglutamate form.[1][10] For instance, the di-, tri-, tetra-, and pentaglutamate forms are approximately 26-, 87-, 119-, and 114-fold more potent, respectively, than CB3717 itself.[1][10]

References

- 1. Recent preclinical and clinical studies with the thymidylate synthase inhibitor N10-propargyl-5,8-dideazafolic acid (CB 3717) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Folate-based thymidylate synthase inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Phase II study of the antifolate N10-propargyl-5,8-dideazafolic acid (this compound) in advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. N10-propargyl-5,8-dideazafolic acid (CB3717): inhibitory effects on human leukemia cell lines resistant to methotrexate or trimetrexate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Formation and retention and biological activity of N10-propargyl-5,8-dideazafolic acid (CB3717) polyglutamates in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

The Core Mechanism of CB3717: A Technical Guide to Thymidylate Synthase Inhibition

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of CB3717, a potent quinazoline-based antifolate inhibitor of thymidylate synthase (TS). We will delve into its biochemical pathway, the critical role of polyglutamation in its cellular activity, downstream consequences of enzyme inhibition, and mechanisms of resistance. This guide consolidates key quantitative data, details essential experimental protocols, and provides visual representations of the underlying molecular and experimental frameworks.

Introduction to CB3717 and Thymidylate Synthase

Thymidylate synthase (TS) is a crucial enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication and repair. By catalyzing the reductive methylation of deoxyuridine monophosphate (dUMP) using N⁵,N¹⁰-methylenetetrahydrofolate as a cofactor, TS provides the sole intracellular source of thymidylate. This makes it a prime target for cancer chemotherapy.

CB3717, N¹⁰-propargyl-5,8-dideazafolic acid, was developed as a specific and potent inhibitor of TS.[1] Its cytotoxicity is primarily mediated through the direct inhibition of this enzyme, leading to a cascade of events culminating in cell death.[2]

The Inhibition Pathway of Thymidylate Synthase by CB3717

The primary mechanism of action of CB3717 is its competitive inhibition of thymidylate synthase. However, its true potency is realized intracellularly through its conversion to polyglutamated derivatives. This process, catalyzed by the enzyme folylpolyglutamate synthetase (FPGS), involves the sequential addition of glutamate residues to the CB3717 molecule.

These polyglutamated forms of CB3717 are significantly more potent inhibitors of TS than the parent compound and are also more effectively retained within the cell.[2] This enhanced intracellular concentration and prolonged inhibition of TS are key determinants of CB3717's cytotoxic effects.

Quantitative Analysis of CB3717 Activity

The efficacy of CB3717 and its derivatives has been quantified through various in vitro studies. The following tables summarize key data on enzyme inhibition, cellular concentration, and downstream effects.

Table 1: Inhibition of L1210 Thymidylate Synthase by CB3717 and its Polyglutamates

| Compound | Relative Potency vs. CB3717 |

| CB3717 Diglutamate | 26-fold more potent[2] |

| CB3717 Triglutamate | 87-fold more potent[2] |

| CB3717 Tetraglutamate | 119-fold more potent[2] |

| CB3717 Pentaglutamate | 114-fold more potent[2] |

Table 2: Intracellular Concentration of CB3717 and its Polyglutamates in L1210 Cells

Following a 12-hour exposure to 50 µM [³H]CB3717

| Compound | Percentage of Extractable Radioactivity |

| CB3717 Tetra- and Pentaglutamate | 30%[2] |

Table 3: Downstream Effects of CB3717 in A549 Human Lung Carcinoma Cells

After 24-hour exposure

| CB3717 Concentration | Intracellular dUTP Level (pmol/10⁶ cells) |

| 3 µM | 46.1 ± 9.6 |

| 30 µM | 337.5 ± 37.9 |

Mechanisms of Resistance to CB3717

Resistance to CB3717 has been observed in preclinical models, with the primary mechanism being the overproduction of the target enzyme, thymidylate synthase.

Table 4: Characterization of a CB3717-Resistant L1210 Cell Line (L1210:C15)

| Parameter | Fold Increase vs. Parental L1210 Cells |

| Resistance to CB3717 | >200-fold[3] |

| Thymidylate Synthase (TS) Overproduction | 45-fold[3] |

| Dihydrofolate Reductase (DHFR) Activity | 2.6-fold[3] |

| Thymidylate Synthase (TS) Gene Amplification | 50-fold[4] |

This significant increase in TS levels effectively titrates out the inhibitor, allowing the cells to maintain sufficient dTMP synthesis for survival.

Clinical Insights

Early clinical studies with CB3717 demonstrated antitumor activity in several cancers, including breast and ovarian cancer.[2] However, its clinical development was hampered by dose-limiting nephrotoxicity, thought to be caused by the drug's poor solubility and precipitation in the renal tubules.[2] A clinical trial administering CB3717 with alkaline diuresis was initiated to mitigate this toxicity. Preliminary results at doses of 400 and 500 mg/m² suggested a reduction in nephrotoxicity, with hepatotoxicity and malaise being the most frequent side effects.[2]

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of research findings. Below are synthesized protocols for key experiments used to characterize the activity of CB3717.

Thymidylate Synthase Activity Assay (Tritium Release Assay)

This assay measures the activity of TS by quantifying the release of tritium from [5-³H]dUMP as it is converted to dTMP.[5][6]

Workflow Diagram:

References

- 1. Folate-based thymidylate synthase inhibitors as anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Recent preclinical and clinical studies with the thymidylate synthase inhibitor N10-propargyl-5,8-dideazafolic acid (CB 3717) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. semanticscholar.org [semanticscholar.org]

- 4. Analysis of thymidylate synthase gene amplification and of mRNA levels in the cell cycle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

The Rise and Fall of a Pioneering Antifolate: A Technical Guide to the Discovery and Development of CB 3717

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide chronicles the discovery, development, and ultimate discontinuation of CB 3717 (N10-propargyl-5,8-dideazafolic acid), a pivotal molecule in the history of cancer chemotherapy. As the first direct and potent inhibitor of thymidylate synthase (TS) to enter clinical trials, this compound marked a significant advancement in the rational design of anticancer agents. This document provides a comprehensive overview of its mechanism of action, preclinical and clinical findings, and the experimental methodologies that defined its evaluation.

Discovery and Rationale: Targeting the Thymidylate Synthase Pathway

The development of this compound was rooted in the understanding that disrupting DNA synthesis is a key strategy in combating rapidly proliferating cancer cells. Thymidylate synthase (TS) was identified as a critical enzyme in this process, responsible for the sole de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.

This compound was designed as a quinazoline antifolate, a class of compounds that mimic the natural folate cofactors of enzymes involved in nucleotide synthesis. Its N10-propargyl group and 5,8-dideazafolic acid core structure were engineered for potent and specific inhibition of TS.

Mechanism of Action: Potent Inhibition of Thymidylate Synthase and Downstream Consequences

This compound acts as a competitive inhibitor of thymidylate synthase, with respect to the folate cofactor 5,10-methylenetetrahydrofolate. This potent inhibition leads to a cascade of intracellular events:

-

Depletion of dTMP and dTTP: The direct consequence of TS inhibition is the reduction of dTMP and its subsequent phosphorylated form, deoxythymidine triphosphate (dTTP), a crucial building block for DNA synthesis.

-

Accumulation of dUMP and dUTP: The substrate of TS, deoxyuridine monophosphate (dUMP), accumulates and is subsequently phosphorylated to deoxyuridine triphosphate (dUTP).

-

DNA Damage: The increased levels of dUTP lead to its misincorporation into DNA in place of dTTP. The cellular DNA repair machinery attempts to excise the uracil bases, leading to DNA strand breaks and ultimately, cell death.

Caption: Mechanism of action of this compound.

Quantitative Preclinical Data

The preclinical evaluation of this compound demonstrated its potent and selective activity against thymidylate synthase and cancer cell lines.

Table 1: In Vitro Enzyme Inhibition

| Enzyme | Source | Ki (nM) |

| Thymidylate Synthase | L1210 Cells | 1-10 |

| Dihydrofolate Reductase | Various | >1000 |

Table 2: In Vitro Cell Growth Inhibition

| Cell Line | Cancer Type | IC50 (nM) |

| L1210 | Murine Leukemia | 200 |

| WIDR | Human Colon Cancer | 30 |

| CCRF-CEM | Human Leukemia | 50 |

| MCF-7 | Human Breast Cancer | 100 |

Clinical Development and Pharmacokinetics

This compound entered Phase I and subsequent Phase II clinical trials to evaluate its safety, pharmacokinetics, and efficacy in cancer patients.

Table 3: Pharmacokinetic Parameters of this compound in Humans (Phase I)

| Parameter | Value (mean ± SD) |

| Plasma Half-life (t½) | 3.5 ± 1.2 hours |

| Volume of Distribution (Vd) | 25 ± 8 L/m² |

| Clearance (CL) | 120 ± 40 mL/min/m² |

| Protein Binding | ~98% |

Clinical trials revealed dose-limiting toxicities, primarily nephrotoxicity (kidney damage) and hepatotoxicity (liver damage), which were often severe and unpredictable. While some anti-tumor activity was observed in patients with ovarian and breast cancer, the significant toxicity profile ultimately led to the cessation of its development.

Experimental Protocols

The following are detailed methodologies for key experiments used in the evaluation of this compound.

Thymidylate Synthase Inhibition Assay (Spectrophotometric)

Principle: The activity of thymidylate synthase is determined by monitoring the increase in absorbance at 340 nm, which corresponds to the formation of dihydrofolate (DHF) from 5,10-methylenetetrahydrofolate (CH2THF) during the conversion of dUMP to dTMP.

Materials:

-

Purified thymidylate synthase enzyme

-

Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 1 mM EDTA, 10 mM 2-mercaptoethanol)

-

dUMP solution

-

CH2THF solution

-

This compound or other inhibitors

-

Spectrophotometer capable of reading at 340 nm

Procedure:

-

Prepare a reaction mixture containing the reaction buffer, dUMP, and CH2THF in a quartz cuvette.

-

Add the purified thymidylate synthase enzyme to the reaction mixture.

-

Immediately place the cuvette in the spectrophotometer and initiate the reading at 340 nm.

-

Record the change in absorbance over time (typically for 5-10 minutes).

-

To determine the inhibitory effect of this compound, pre-incubate the enzyme with varying concentrations of the inhibitor for a defined period before adding the substrates.

-

Calculate the initial reaction velocity (rate of change in absorbance) for each condition.

-

The Ki value is determined by analyzing the inhibition data using appropriate enzyme kinetic models (e.g., Michaelis-Menten, Lineweaver-Burk plots).

Cell Viability Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of living cells.

Materials:

-

Cancer cell lines

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treat the cells with a serial dilution of this compound for a specified period (e.g., 72 hours). Include untreated control wells.

-

After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.

-

Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.

-

Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of this compound relative to the untreated control.

-

The IC50 value (the concentration of drug that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the drug concentration.

DNA Damage Assessment (Alkaline Elution Assay)

Principle: The alkaline elution assay is a sensitive method for detecting DNA single-strand breaks. Cells are lysed on a filter, and the DNA is slowly eluted with an alkaline solution. The rate of elution is proportional to the number of single-strand breaks in the DNA.

Materials:

-

Cells treated with this compound

-

Polycarbonate filters (2.0 µm pore size)

-

Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

-

Elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

-

DNA fluorochrome (e.g., Hoechst 33258)

-

Fraction collector and fluorescence spectrophotometer

Procedure:

-

Harvest cells treated with this compound and load them onto the polycarbonate filters.

-

Lyse the cells on the filter with the lysis solution.

-

Wash the filter to remove cellular debris.

-

Elute the DNA from the filter with the alkaline elution buffer at a constant flow rate, collecting fractions over time.

-

Quantify the amount of DNA in each fraction using a fluorescent DNA-binding dye.

-

The rate of DNA elution is calculated and compared between treated and untreated cells to determine the extent of DNA damage.

dUTP Pool Measurement (Radioimmunoassay)

Principle: A radioimmunoassay (RIA) is a highly sensitive technique used to quantify the amount of a specific substance, in this case, dUTP. The assay is based on the competition between unlabeled dUTP from the cell extract and a known amount of radiolabeled dUTP for binding to a limited amount of anti-dUTP antibody.

Materials:

-

Cell extracts from this compound-treated and untreated cells

-

Radiolabeled dUTP (e.g., [3H]-dUTP)

-

Anti-dUTP antibody

-

Standard dUTP solutions of known concentrations

-

Scintillation counter

Procedure:

-

Prepare cell extracts from a known number of cells.

-

In a series of tubes, mix the cell extract (containing unknown dUTP), a fixed amount of radiolabeled dUTP, and a fixed amount of anti-dUTP antibody.

-

Incubate the mixture to allow for competitive binding.

-

Separate the antibody-bound dUTP from the free dUTP (e.g., by precipitation of the antibody-antigen complex).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

Create a standard curve by performing the assay with known concentrations of unlabeled dUTP.

-

Determine the concentration of dUTP in the cell extracts by comparing their radioactivity to the standard curve.

Visualization of the Drug Development Workflow

The development of an anticancer agent like this compound follows a structured pipeline from initial discovery to clinical evaluation.

Caption: A generalized workflow for anticancer drug development.

Conclusion: A Legacy of Rational Drug Design

Despite its clinical failure due to unacceptable toxicity, the development of this compound was a landmark in cancer research. It validated thymidylate synthase as a therapeutic target and demonstrated the power of rational drug design. The lessons learned from the challenges encountered with this compound, particularly regarding its solubility and off-target toxicities, paved the way for the development of subsequent, more successful TS inhibitors with improved therapeutic indices. The story of this compound remains a crucial case study for researchers and professionals in the field of drug development, highlighting the intricate balance between efficacy and safety in the quest for novel cancer therapies.

CB 3717: A Technical Guide to a Potent Folic Acid Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB 3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a quinazoline-based folic acid antagonist renowned for its potent and specific inhibition of thymidylate synthase (TS). This enzyme is a critical component in the de novo synthesis of thymidine, an essential precursor for DNA replication and repair. By competitively binding to the folate cofactor binding site on TS, this compound effectively starves cancer cells of the necessary building blocks for proliferation. This technical guide provides a comprehensive overview of the core pharmacology of this compound, including its mechanism of action, inhibitory activity, and the downstream consequences of its enzymatic blockade. Detailed experimental protocols for key assays used to characterize its effects are provided, along with visualizations of the pertinent biochemical pathways and experimental workflows.

Introduction

The folate metabolic pathway is a well-established target for cancer chemotherapy due to its central role in nucleotide biosynthesis and cellular proliferation. Folic acid antagonists, or antifolates, disrupt this pathway by inhibiting key enzymes, leading to cytotoxic effects in rapidly dividing cancer cells. This compound emerged as a significant compound in this class due to its high affinity and specificity for thymidylate synthase, distinguishing it from earlier antifolates like methotrexate, which primarily target dihydrofolate reductase (DHFR). This specificity for TS minimizes some of the off-target effects associated with broader-spectrum antifolates.

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the potent inhibition of thymidylate synthase. TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing 5,10-methylenetetrahydrofolate as a methyl donor. This reaction is the sole de novo source of thymidylate.

As a folic acid analogue, this compound competitively inhibits the binding of the natural substrate, 5,10-methylenetetrahydrofolate, to thymidylate synthase.[1] This blockade leads to a cascade of downstream cellular events:

-

Depletion of Thymidine Triphosphate (dTTP): The inhibition of dTMP synthesis results in a sharp decrease in the intracellular pool of dTTP, a direct precursor for DNA synthesis.

-

Accumulation of Deoxyuridine Triphosphate (dUTP): The block in the conversion of dUMP to dTMP leads to an accumulation of dUMP, which is subsequently phosphorylated to deoxyuridine diphosphate (dUDP) and then to deoxyuridine triphosphate (dUTP).[2][3]

-

Uracil Misincorporation into DNA: During DNA replication, DNA polymerases cannot efficiently distinguish between dTTP and the elevated levels of dUTP. This leads to the misincorporation of uracil into the DNA strand in place of thymine.

-

DNA Damage and Cell Death: The presence of uracil in DNA triggers a futile cycle of DNA repair. Uracil-DNA glycosylase excises the uracil base, creating an abasic site. This is followed by the action of AP endonuclease, which cleaves the phosphodiester backbone, leading to DNA single-strand breaks.[3][4] The accumulation of these breaks, coupled with the depletion of dTTP required for repair, ultimately leads to cell cycle arrest and apoptosis.[3][4]

Furthermore, this compound can be metabolized intracellularly to polyglutamated forms.[5][6] These polyglutamated derivatives are more potent inhibitors of thymidylate synthase and are retained within the cell for longer periods, leading to sustained enzyme inhibition and enhanced cytotoxicity.[5][6]

Quantitative Inhibitory Activity

The inhibitory potency of this compound and its metabolites against key enzymes in the folate pathway has been quantified through various in vitro studies.

| Compound | Target Enzyme | Organism/Cell Line | Ki Value | Reference |

| This compound | Thymidylate Synthetase | Human | 4.9 x 10⁻⁹ M | [1] |

| This compound | Dihydrofolate Reductase | Human | 2.3 x 10⁻⁸ M | [1] |

| This compound Diglutamate | Thymidylate Synthase | L1210 Cells | 26-fold more potent than this compound | [5] |

| This compound Triglutamate | Thymidylate Synthase | L1210 Cells | 87-fold more potent than this compound | [5] |

| This compound Tetraglutamate | Thymidylate Synthase | L1210 Cells | 119-fold more potent than this compound | [5] |

| This compound Pentaglutamate | Thymidylate Synthase | L1210 Cells | 114-fold more potent than this compound | [5] |

| Treatment | Cell Line | Effect | Measurement | Reference |

| 3 µM this compound for 24h | A549 Human Lung Carcinoma | 50% growth inhibition | Intracellular dUTP: 46.1 ± 9.6 pmol/10⁶ cells | [2][3][4] |

| 30 µM this compound for 24h | A549 Human Lung Carcinoma | Increased cytotoxicity | Intracellular dUTP: 337.5 ± 37.9 pmol/10⁶ cells | [2][3][4] |

| 3 µM this compound + 1 µM Dipyridamole for 24h | A549 Human Lung Carcinoma | Potentiated cytotoxicity | Intracellular dUTP: 174.7 ± 57.7 pmol/10⁶ cells | [2][3][4] |

Experimental Protocols

Tritium Release Assay for Thymidylate Synthase Activity

This assay measures the activity of thymidylate synthase by quantifying the release of tritium from [5-³H]dUMP as it is converted to dTMP.

Materials:

-

Cell lysate or purified thymidylate synthase

-

[5-³H]deoxyuridine monophosphate ([5-³H]dUMP)

-

5,10-methylenetetrahydrofolate

-

Reaction buffer (e.g., Tris-HCl, pH 7.5)

-

Activated charcoal suspension

-

Scintillation cocktail

-

Scintillation counter

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing the reaction buffer, 5,10-methylenetetrahydrofolate, and the cell lysate or purified enzyme.

-

Initiation: Start the reaction by adding [5-³H]dUMP to the mixture.

-

Incubation: Incubate the reaction at 37°C for a defined period.

-

Termination: Stop the reaction by adding an equal volume of activated charcoal suspension to adsorb the unreacted [5-³H]dUMP.

-

Separation: Centrifuge the samples to pellet the charcoal.

-

Quantification: Transfer the supernatant, containing the released tritiated water (³H₂O), to a scintillation vial. Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Blank Correction: To account for non-enzymatic tritium release, prepare a blank reaction that omits the 5,10-methylenetetrahydrofolate.[1]

Alkaline Elution Assay for DNA Single-Strand Breaks

This assay quantifies DNA single-strand breaks by measuring the rate at which DNA elutes through a filter under denaturing alkaline conditions.

Materials:

-

Cultured cells

-

Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

-

Elution buffer (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

-

DNA-binding fluorescent dye (e.g., Hoechst 33258)

-

Filter units (e.g., 2 µm pore size polycarbonate filters)

-

Peristaltic pump

-

Fraction collector

-

Fluorometer

Protocol:

-

Cell Loading: Load a known number of treated and control cells onto the filters.

-

Lysis: Lyse the cells on the filter with the lysis solution to release the DNA.

-

Washing: Wash the filters to remove cellular debris.

-

Elution: Pump the alkaline elution buffer through the filters at a constant slow rate.

-

Fraction Collection: Collect the eluted DNA in fractions at regular time intervals.

-

DNA Quantification: After elution, recover the DNA remaining on the filter. Quantify the amount of DNA in each fraction and on the filter using a fluorescent DNA-binding dye and a fluorometer.

-

Data Analysis: Plot the fraction of DNA retained on the filter versus the elution time. The rate of elution is proportional to the number of single-strand breaks.

Measurement of Intracellular dUTP Pools

This protocol describes the quantification of intracellular dUTP levels, which accumulate upon thymidylate synthase inhibition.

Materials:

-

Cultured cells

-

Methanol extraction solution (e.g., 60% methanol)

-

dUTPase enzyme

-

Reagents for HPLC or a sensitive radioimmunoassay (RIA)

Protocol:

-

Cell Extraction: Harvest the cells and extract the nucleotides using cold methanol.

-

Sample Preparation: Centrifuge the extract to remove cell debris and dry the supernatant.

-

dUTP Quantification (Method A: HPLC):

-

Resuspend the nucleotide extract in a suitable buffer.

-

Treat one aliquot of the sample with dUTPase to specifically degrade dUTP to dUMP.

-

Analyze both the treated and untreated samples by HPLC to separate the nucleotides.

-

The difference in the peak corresponding to dUTP/dTTP between the two samples represents the amount of dUTP.

-

-

dUTP Quantification (Method B: Radioimmunoassay):

-

Utilize a specific antibody that recognizes dUTP for a competitive RIA.

-

Generate a standard curve with known concentrations of dUTP.

-

Incubate the cell extracts with the antibody and a radiolabeled dUTP tracer.

-

Measure the bound radioactivity and determine the dUTP concentration from the standard curve.[2][3]

-

Visualizations

Signaling Pathway

Caption: Folic acid metabolism and the inhibitory action of this compound.

Experimental Workflow: DNA Damage Assessment

References

- 1. Improved measurement of thymidylate synthetase activity by a modified tritium-release assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mechanism of cell death following thymidylate synthase inhibition: 2'-deoxyuridine-5'-triphosphate accumulation, DNA damage, and growth inhibition following exposure to CB3717 and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. Recent preclinical and clinical studies with the thymidylate synthase inhibitor N10-propargyl-5,8-dideazafolic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation and retention and biological activity of N10-propargyl-5,8-dideazafolic acid (CB3717) polyglutamates in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Chemical Structure and Properties of CB 3717

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB 3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of pyrimidine nucleotides required for DNA replication. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and preclinical and clinical pharmacology of this compound. Detailed experimental protocols for key assays and a summary of clinical findings are presented to support further research and development of this class of antifolate compounds.

Chemical Structure and Physicochemical Properties

This compound is a quinazoline antifolate analogue characterized by a propargyl group at the N¹⁰ position and a 5,8-dideazafolic acid scaffold.

Chemical Name: (4-(((2-amino-4-oxo-1,4-dihydroquinazolin-6-yl)methyl)(prop-2-yn-1-yl)amino)benzoyl)-L-glutamic acid Synonyms: N¹⁰-Propargyl-5,8-dideazafolic acid, CB-3717, ICI 155387, NSC 327182

| Property | Value | Reference |

| Molecular Formula | C₂₄H₂₃N₅O₆ | [1] |

| Molecular Weight | 477.47 g/mol | [1] |

| CAS Number | 76849-19-9 | [1] |

| Appearance | Solid | [1] |

| Solubility | Poorly soluble under acidic conditions | [2] |

| Plasma Protein Binding | 97.6% ± 0.1% | [3] |

Mechanism of Action

This compound exerts its cytotoxic effects primarily through the potent and specific inhibition of thymidylate synthase (TS).

Thymidylate Synthase Inhibition

Thymidylate synthase catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to deoxythymidine monophosphate (dTMP), utilizing N⁵,N¹⁰-methylenetetrahydrofolate as a methyl donor. This reaction is the sole de novo source of dTMP, a crucial precursor for DNA synthesis.

This compound acts as a competitive inhibitor with respect to the binding of the natural substrate, 5,10-methylenetetrahydrofolate, to the enzyme's active site. The high affinity of this compound for TS leads to a tight-binding inhibition, effectively halting the production of dTMP.

Downstream Cellular Effects

The inhibition of thymidylate synthase by this compound leads to a cascade of downstream cellular events:

-

Depletion of dTMP and dTTP pools: This directly inhibits DNA synthesis and repair.

-

Accumulation of dUMP: The buildup of the substrate for TS.

-

Increased intracellular dUTP levels: The accumulation of dUMP leads to its phosphorylation to deoxyuridine triphosphate (dUTP). In human lung carcinoma A549 cells treated with 3 µM this compound for 24 hours, intracellular dUTP levels reached 46.1 ± 9.6 pmol/10⁶ cells.[4]

-

Uracil misincorporation into DNA: The elevated dUTP/dTTP ratio results in the erroneous incorporation of uracil into DNA by DNA polymerases.

-

DNA damage and strand breaks: The subsequent attempt by cellular repair mechanisms, such as uracil-DNA glycosylase, to remove the misincorporated uracil leads to the formation of apyrimidinic sites and DNA strand breaks. This DNA damage, if extensive, can trigger apoptosis.[4]

The following diagram illustrates the signaling pathway affected by this compound:

Caption: Inhibition of Thymidylate Synthase by this compound and its downstream effects.

Preclinical and Clinical Pharmacology

In Vitro and In Vivo Efficacy

This compound has demonstrated significant cytotoxic activity against various tumor cell lines in vitro and has shown antitumor effects in preclinical animal models. A key aspect of its pharmacology is its intracellular conversion to polyglutamated forms.

Polyglutamation: Similar to other antifolates, this compound undergoes intracellular polyglutamation, a process that adds glutamate residues to the molecule. These polyglutamated metabolites are more potent inhibitors of thymidylate synthase and are retained within the cell for longer periods, leading to sustained enzyme inhibition.[2] The di-, tri-, tetra-, and pentaglutamate forms of this compound are 26-, 87-, 119-, and 114-fold more potent inhibitors of L1210 TS, respectively, than the parent compound.[2]

Clinical Trials and Pharmacokinetics

Phase I clinical trials have been conducted to evaluate the safety, toxicity, and pharmacokinetics of this compound in cancer patients.

Toxicity: The primary dose-limiting toxicities observed in clinical trials were nephrotoxicity and hepatotoxicity.[2] Malaise was also a frequently reported side effect.[2] The nephrotoxicity is thought to be due to the precipitation of the poorly soluble drug in the renal tubules under acidic conditions.[2]

Pharmacokinetics: Following intravenous administration, this compound exhibits a multi-phasic elimination profile. The major route of elimination appears to be biliary excretion.

| Parameter | Value | Reference |

| Dose Range | 100 - 550 mg/m² | [3] |

| Peak Plasma Concentration | 40 - 200 µM | [3] |

| t₁/₂ α | 49 ± 9 min | [3] |

| t₁/₂ β | 739 ± 209 min | [3] |

| Urinary Excretion (24h) | 27% ± 2% | [3] |

Clinical Activity: Evidence of antitumor activity has been observed in patients with breast cancer, ovarian cancer, hepatoma, and mesothelioma.[2]

Experimental Protocols

Thymidylate Synthase Inhibition Assay

This protocol describes a spectrophotometric assay to determine the inhibitory activity of this compound against thymidylate synthase.

Principle: The assay measures the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH, a cofactor in the regeneration of the methyl donor, N⁵,N¹⁰-methylenetetrahydrofolate.

Materials:

-

Purified thymidylate synthase

-

This compound

-

dUMP

-

N⁵,N¹⁰-methylenetetrahydrofolate

-

NADPH

-

Dihydrofolate reductase

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 1 mM EDTA, 10 mM 2-mercaptoethanol)

Procedure:

-

Prepare a reaction mixture containing assay buffer, dUMP, N⁵,N¹⁰-methylenetetrahydrofolate, NADPH, and dihydrofolate reductase.

-

Add varying concentrations of this compound to the reaction mixture.

-

Initiate the reaction by adding purified thymidylate synthase.

-

Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

-

Calculate the initial reaction velocities and determine the IC₅₀ or Kᵢ value for this compound.

Analysis of this compound Polyglutamates by HPLC

This protocol outlines a method for the separation and quantification of this compound and its polyglutamated forms from cell extracts using high-performance liquid chromatography (HPLC).

Principle: Reversed-phase HPLC is used to separate the different polyglutamated species based on their hydrophobicity.

Materials:

-

Cell extracts from cells treated with this compound

-

HPLC system with a C18 column

-

Mobile phase A (e.g., 0.1 M ammonium acetate, pH 5.5)

-

Mobile phase B (e.g., acetonitrile)

-

UV or fluorescence detector

Procedure:

-

Extract intracellular folates from cell pellets using a suitable extraction buffer (e.g., boiling in a buffered solution).

-

Centrifuge the extracts to remove cellular debris.

-

Inject the supernatant onto the C18 HPLC column.

-

Elute the compounds using a gradient of mobile phase B.

-

Detect the eluting compounds using a UV or fluorescence detector.

-

Quantify the different polyglutamate species by comparing their peak areas to those of known standards.

Alkaline Elution Assay for DNA Strand Breaks

This protocol describes the alkaline elution technique to measure DNA single-strand breaks induced by this compound treatment.

Principle: This method is based on the principle that smaller DNA fragments, resulting from strand breaks, elute more rapidly from a filter under denaturing alkaline conditions than larger, intact DNA.

Materials:

-

Cells treated with this compound

-

Polyvinyl chloride (PVC) filters

-

Lysis solution (e.g., 2 M NaCl, 0.04 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

-

Eluting solution (e.g., 0.1 M tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

-

DNA-binding fluorescent dye (e.g., Hoechst 33258)

Procedure:

-

Harvest cells and load them onto PVC filters.

-

Lyse the cells on the filter to release the DNA.

-

Wash the DNA with the lysis solution without the detergent.

-

Elute the DNA from the filter with the alkaline eluting solution at a constant flow rate.

-

Collect fractions of the eluate at specific time intervals.

-

Quantify the amount of DNA in each fraction and remaining on the filter using a fluorescent DNA-binding dye.

-

The rate of elution is proportional to the number of DNA single-strand breaks.

Logical Workflow for Drug Development

The development of a thymidylate synthase inhibitor like this compound typically follows a structured workflow from initial discovery to clinical evaluation.

References

- 1. researchgate.net [researchgate.net]

- 2. Mechanism of cell death following thymidylate synthase inhibition: 2'-deoxyuridine-5'-triphosphate accumulation, DNA damage, and growth inhibition following exposure to CB3717 and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scilit.com [scilit.com]

- 4. A Phase I Dose Escalation and Cohort Expansion Study of CB307, a Trispecific Humabody against PSMA, CD137, and Albumin in Patients with PSMA-Positive Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Early Preclinical Studies of CB3717: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

CB3717, also known as N¹⁰-propargyl-5,8-dideazafolic acid, is a quinazoline-based antifolate that was among the first potent and specific inhibitors of thymidylate synthase (TS) to undergo significant preclinical and early clinical investigation.[1][2] Its development marked a pivotal step in the rational design of cancer chemotherapeutics targeting the folate pathway. This technical guide provides an in-depth overview of the core preclinical studies that characterized the initial biological activity, mechanism of action, and pharmacokinetic profile of CB3717.

Core Mechanism of Action: Inhibition of Thymidylate Synthase

CB3717 exerts its cytotoxic effects primarily through the potent and specific inhibition of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP), an essential precursor for DNA replication.[3][4] Unlike classical antifolates such as methotrexate, which primarily target dihydrofolate reductase (DHFR), CB3717's main locus of action is TS.[3]

The inhibition of TS by CB3717 leads to a depletion of intracellular dTMP pools. A direct consequence of this is the accumulation of deoxyuridine triphosphate (dUTP), which can be erroneously incorporated into DNA in place of thymidine triphosphate (dTTP).[5] The subsequent attempts by cellular repair mechanisms to excise the uracil bases lead to DNA fragmentation and, ultimately, apoptotic cell death.[5]

Intracellular Polyglutamation and Potentiation of Activity

A key feature of CB3717's pharmacology is its intracellular conversion to polyglutamate derivatives by the enzyme folylpolyglutamate synthetase (FPGS).[1][6] These polyglutamated forms are not only retained more effectively within the cell but are also significantly more potent inhibitors of TS than the parent monoglutamate form.[1][6] This intracellular metabolic trapping and enhanced inhibitory activity contribute to the sustained suppression of thymidylate synthesis and the overall cytotoxicity of the compound.[6]

Quantitative Data Summary

The following tables summarize the key quantitative data from early preclinical studies of CB3717.

Table 1: Inhibition of Thymidylate Synthase (TS) by CB3717 and its Polyglutamates

| Compound | Source of TS | Ki (nM) | Fold Increase in Potency vs. CB3717 | Reference |

| CB3717 | L1210 Murine Leukemia | - | - | [1] |

| CB3717 Diglutamate | L1210 Murine Leukemia | - | 26 | [1] |

| CB3717 Triglutamate | L1210 Murine Leukemia | - | 87 | [1] |

| CB3717 Tetraglutamate | L1210 Murine Leukemia | - | 119 | [1] |

| CB3717 Pentaglutamate | L1210 Murine Leukemia | - | 114 | [1] |

| ICI 198583 (analogue) | Murine and Human | 10 | - | [7] |

Note: Specific Ki values for CB3717 from the cited source were not provided, but the relative potencies of the polyglutamates were detailed.

Table 2: In Vitro Cytotoxicity of CB3717 in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| A549 | Human Lung Carcinoma | 2.74 ± 0.53 | [8] |

| A549 (with 1 µM dipyridamole) | Human Lung Carcinoma | 0.98 ± 0.28 | [8] |

| L1210 | Murine Leukemia | - | [6] |

| W1L2 | Human Lymphoblastoid | - | [7] |

| MOLT-3 | Human Leukemia | - | [3] |

| MOLT-3/MTX200 (Methotrexate-resistant) | Human Leukemia | 10-fold > MOLT-3 | [3] |

| MOLT-3/MTX10,000 (Methotrexate-resistant) | Human Leukemia | 10-fold > MOLT-3 | [3] |

| MOLT-3/TMQ200 (Trimetrexate-resistant) | Human Leukemia | Similar to MOLT-3 | [3] |

Note: While some studies confirmed cytotoxicity, specific IC50 values were not always reported in the abstracts reviewed.

Key Experimental Protocols

Thymidylate Synthase Inhibition Assay

The inhibitory activity of CB3717 and its analogs on thymidylate synthase is typically determined using a spectrophotometric assay that measures the conversion of dUMP and N⁵,N¹⁰-methylenetetrahydrofolate (CH₂-H₄-folate) to dTMP and dihydrofolate (H₂-folate).

Materials:

-

Purified thymidylate synthase (e.g., from L1210 cells or recombinant human TS)

-

Deoxyuridine monophosphate (dUMP)

-

N⁵,N¹⁰-methylenetetrahydrofolate (CH₂-H₄-folate)

-

CB3717 and its polyglutamate derivatives

-

Reaction buffer (e.g., Tris-HCl, pH 7.5, containing MgCl₂, EDTA, and a reducing agent like dithiothreitol)

-

Spectrophotometer

Procedure:

-

A reaction mixture is prepared containing the reaction buffer, dUMP, and CH₂-H₄-folate.

-

Varying concentrations of the inhibitor (CB3717 or its polyglutamates) are added to the reaction mixture.

-

The reaction is initiated by the addition of purified thymidylate synthase.

-

The rate of the reaction is monitored by measuring the increase in absorbance at 340 nm, which corresponds to the formation of H₂-folate.

-

The initial reaction velocities are determined for each inhibitor concentration.

-

The data are then plotted (e.g., using a Lineweaver-Burk plot) to determine the type of inhibition and the inhibition constant (Ki).

In Vitro Cytotoxicity Assay (MTT Assay)

The cytotoxic effect of CB3717 on cancer cell lines is commonly assessed using a colorimetric assay such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability based on mitochondrial metabolic activity.

Materials:

-

Cancer cell lines (e.g., A549, L1210)

-

Complete cell culture medium

-

CB3717

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well microplates

-

Microplate reader

Procedure:

-

Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

-

The following day, the culture medium is replaced with fresh medium containing serial dilutions of CB3717. A vehicle control (e.g., DMSO) is also included.

-

The cells are incubated with the compound for a specified period (e.g., 24, 48, or 72 hours).

-

After the incubation period, the MTT solution is added to each well, and the plates are incubated for a further 2-4 hours to allow for the formation of formazan crystals by viable cells.

-

The medium containing MTT is then removed, and the formazan crystals are dissolved in the solubilization solution.

-

The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 570 nm.

-

The percentage of cell viability is calculated relative to the vehicle-treated control cells.

-

The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathway of CB3717 Action

Caption: Mechanism of action of CB3717.

Experimental Workflow for In Vitro Cytotoxicity Testing

Caption: Workflow for determining IC50 of CB3717.

Conclusion

The early preclinical studies of CB3717 established it as a potent and specific inhibitor of thymidylate synthase. Its mechanism of action, involving the induction of "thymineless death" and potentiation by intracellular polyglutamation, provided a strong rationale for its further development. While its clinical progression was ultimately hampered by toxicity issues, notably nephrotoxicity, the insights gained from the study of CB3717 have been invaluable in guiding the development of subsequent generations of thymidylate synthase inhibitors with improved therapeutic indices.[2] This foundational research underscores the importance of a thorough preclinical evaluation to understand the complex interplay between a compound's mechanism, metabolism, and potential liabilities.

References

- 1. Structural Bases for the Synergistic Inhibition of Human Thymidylate Synthase and Ovarian Cancer Cell Growth by Drug Combinations [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Thymidylate synthase: a target for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Mechanism of cell death following thymidylate synthase inhibition: 2'-deoxyuridine-5'-triphosphate accumulation, DNA damage, and growth inhibition following exposure to CB3717 and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Formation and retention and biological activity of N10-propargyl-5,8-dideazafolic acid (CB3717) polyglutamates in L1210 cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The biochemical pharmacology of the thymidylate synthase inhibitor, 2-desamino-2-methyl-N10-propargyl-5,8-dideazafolic acid (ICI 198583) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Preclinical pharmacokinetic, biodistribution, and anti-cancer efficacy studies of a docetaxel-carboxymethylcellulose nanoparticle in mouse models - PubMed [pubmed.ncbi.nlm.nih.gov]

The Impact of CB3717 on Deoxyuridine Triphosphate Accumulation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB3717, a quinazoline-based antifolate, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP). Inhibition of TS by CB3717 leads to a depletion of the cellular pool of deoxythymidine triphosphate (dTTP) and a concurrent, significant accumulation of deoxyuridine triphosphate (dUTP). This accumulation of dUTP is a key initiating event in the cascade of cellular damage induced by CB3717. The subsequent misincorporation of uracil into DNA in place of thymine triggers a futile cycle of DNA repair, leading to DNA strand breaks, cell cycle arrest, and ultimately, apoptotic cell death. This technical guide provides an in-depth analysis of the mechanism of CB3717-induced dUTP accumulation, presents quantitative data from key studies, details the experimental protocols used to measure these effects, and visualizes the underlying biochemical pathways and experimental workflows.

Introduction to CB3717 and its Mechanism of Action

CB3717 (N¹⁰-propargyl-5,8-dideazafolic acid) is a classical antifolate that acts as a tight-binding inhibitor of thymidylate synthase (TS).[1][2] TS catalyzes the reductive methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as a methyl donor.[3] This reaction is the sole de novo source of dTMP, a necessary precursor for the synthesis of dTTP, one of the four deoxynucleoside triphosphates required for DNA replication and repair.

The cytotoxicity of CB3717 is primarily mediated through its direct inhibition of TS.[2] This inhibition leads to two major consequences within the cellular nucleotide pool: a depletion of dTTP and a significant increase in the concentration of dUMP, which is subsequently phosphorylated to deoxyuridine diphosphate (dUDP) and then to deoxyuridine triphosphate (dUTP).[3][4]

The Biochemical Cascade: From TS Inhibition to dUTP Accumulation

The inhibition of thymidylate synthase by CB3717 sets off a well-defined cascade of events that culminates in cellular damage.

-

Thymidylate Synthase Inhibition: CB3717 binds to the dUMP binding site of TS, preventing the synthesis of dTMP.

-

dUMP Accumulation: The blockage of the TS-catalyzed reaction leads to a buildup of its substrate, dUMP.

-

dUTP Synthesis: Cellular kinases phosphorylate the accumulating dUMP to dUDP and subsequently to dUTP.

-

Altered dUTP:dTTP Ratio: The combination of dUTP accumulation and dTTP depletion results in a dramatically increased intracellular dUTP:dTTP ratio.[5]

-

Uracil Misincorporation into DNA: DNA polymerases cannot efficiently distinguish between dUTP and dTTP, leading to the frequent misincorporation of uracil into newly synthesized DNA.[4]

-

DNA Damage and Cell Death: The presence of uracil in DNA triggers the base excision repair (BER) pathway, initiated by uracil-DNA glycosylase (UDG).[3] The continuous and overwhelming misincorporation of uracil leads to the formation of abasic sites and DNA strand breaks, ultimately causing cell cycle arrest and apoptosis.[6][7]

This entire process is often referred to as "thymineless death."[3]

Quantitative Analysis of dUTP Accumulation

Several studies have quantified the increase in intracellular dUTP levels following treatment with CB3717. The data consistently demonstrates a dose- and time-dependent accumulation of dUTP. The cytotoxicity of CB3717 can be further potentiated by co-treatment with agents like dipyridamole, a nucleoside transport inhibitor that enhances the intracellular accumulation of deoxyuridine nucleotides.[6][7]

Table 1: Intracellular dUTP Accumulation in A549 Human Lung Carcinoma Cells Treated with CB3717

| Treatment Condition (24 hours) | Intracellular dUTP (pmol/10⁶ cells) | Reference |

| Untreated Control | Below limit of detection | [6][7] |

| 3 µM CB3717 | 46.1 ± 9.6 | [6][7] |

| 30 µM CB3717 | 337.5 ± 37.9 | [6][7] |

| 3 µM CB3717 + 1 µM Dipyridamole | 174.7 ± 57.7 | [6][7] |

Data presented as mean ± SEM.

Signaling Pathways and Experimental Workflows

Signaling Pathway of CB3717-Induced dUTP Accumulation and DNA Damage

The following diagram illustrates the biochemical pathway affected by CB3717, leading to dUTP accumulation and subsequent DNA damage.

Caption: CB3717 inhibits thymidylate synthase, leading to dUTP accumulation and subsequent DNA damage.

Experimental Workflow for Assessing CB3717 Effects

The following diagram outlines a typical experimental workflow to investigate the effects of CB3717 on dUTP accumulation and DNA damage.

Caption: Workflow for studying CB3717's effects on cells.

Experimental Protocols

Measurement of Intracellular dUTP by Radioimmunoassay (RIA)

This protocol is a generalized procedure based on methodologies cited in the literature.[6]

Materials:

-

Perchloric acid (PCA)

-

Potassium hydroxide (KOH)

-

Tris-HCl buffer

-

dUTP standards

-

Radiolabeled dUTP (e.g., [³H]dUTP)

-

dUTP-specific antibody

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Cell Lysis and Nucleotide Extraction:

-

Harvest cultured cells by trypsinization and wash with ice-cold phosphate-buffered saline (PBS).

-

Resuspend the cell pellet in a known volume of ice-cold 0.5 M PCA.

-

Vortex vigorously and incubate on ice for 30 minutes to precipitate macromolecules.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant containing the acid-soluble nucleotides.

-

-

Neutralization:

-

Neutralize the PCA extract by adding a calculated volume of 3 M KOH.

-

Monitor the pH until it reaches 7.0.

-

Incubate on ice for 30 minutes to precipitate potassium perchlorate.

-

Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the salt.

-

The supernatant contains the neutralized nucleotide pool.

-

-

Radioimmunoassay:

-

Prepare a standard curve using known concentrations of unlabeled dUTP.

-

In assay tubes, combine the cell extract or dUTP standard, a fixed amount of radiolabeled dUTP, and the dUTP-specific antibody.

-

Incubate to allow competitive binding between the labeled and unlabeled dUTP for the antibody.

-

Precipitate the antibody-bound dUTP complex.

-

Centrifuge and separate the bound fraction from the unbound (supernatant).

-

Measure the radioactivity of the bound fraction using a scintillation counter.

-

-

Data Analysis:

-

Construct a standard curve by plotting the percentage of bound radiolabeled dUTP against the concentration of unlabeled dUTP standards.

-

Determine the dUTP concentration in the cell extracts by interpolating their percentage of bound radioactivity from the standard curve.

-

Normalize the dUTP concentration to the cell number.

-

Assessment of DNA Strand Breaks by Alkaline Elution Assay

This protocol provides a general overview of the alkaline elution technique for measuring DNA single-strand breaks.[6]

Materials:

-

Polyvinyl chloride (PVC) filters (2 µm pore size)

-

Lysis solution (e.g., 2 M NaCl, 0.02 M EDTA, 0.2% N-lauroylsarcosine, pH 10.0)

-

Proteinase K

-

Washing solution (e.g., 0.02 M EDTA, pH 10.0)

-

Eluting solution (e.g., tetrapropylammonium hydroxide, 0.02 M EDTA, pH 12.1)

-

DNA fluorophore (e.g., Hoechst 33258)

-

Fluorometer

Procedure:

-

Cell Loading and Lysis:

-

Load a known number of cells onto a PVC filter.

-

Lyse the cells by passing the lysis solution through the filter. This removes cellular membranes and proteins, leaving the DNA on the filter.

-

Treat with proteinase K to digest any remaining proteins bound to the DNA.

-

-

DNA Elution:

-

Wash the DNA on the filter with the washing solution.

-

Pump the alkaline eluting solution through the filter at a constant, slow rate. The alkaline pH denatures the DNA into single strands.

-

DNA single-strand breaks create smaller DNA fragments that elute from the filter more rapidly than intact, larger DNA strands.

-

-

Fraction Collection and DNA Quantification:

-

Collect fractions of the eluate at regular time intervals.

-

Quantify the amount of DNA in each fraction and the DNA remaining on the filter using a fluorescent DNA-binding dye.

-

-

Data Analysis:

-

Plot the fraction of DNA remaining on the filter versus the elution time.

-

The rate of elution is proportional to the number of DNA single-strand breaks. A faster elution rate indicates a higher level of DNA damage.

-

Compare the elution profiles of treated cells to those of untreated control cells.

-

Conclusion

CB3717's targeted inhibition of thymidylate synthase provides a clear and potent mechanism for inducing dUTP accumulation, a critical event in its cytotoxic action. The subsequent disruption of DNA integrity through uracil misincorporation underscores the importance of maintaining balanced nucleotide pools for genomic stability. The experimental protocols detailed in this guide offer robust methods for quantifying dUTP levels and assessing the downstream consequences of TS inhibition. For researchers and drug development professionals, a thorough understanding of this mechanism is vital for the rational design of novel anticancer therapies targeting nucleotide metabolism and for the development of strategies to overcome potential resistance mechanisms.

References

- 1. Rapid determination of thymidylate synthase activity and its inhibition in intact L1210 leukemia cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Novel mass spectrometry-based assay for thymidylate synthase activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nucleotide Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Evaluating In Vitro DNA Damage Using Comet Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The alkaline elution technique for measuring DNA single strand breaks: increased reliability and sensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Thymidylate synthase protein expression and activity are related to the cell proliferation rate in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

Understanding the Cytotoxicity of CB 3717: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the cytotoxic mechanisms of CB 3717 (N¹⁰-propargyl-5,8-dideazafolic acid), a potent quinazoline-based antifolate inhibitor of thymidylate synthase. It details the compound's mechanism of action, cellular transport, metabolic activation, and the downstream molecular events that culminate in cell death. This guide also includes summaries of quantitative cytotoxicity data and detailed protocols for key experimental assays.

Core Mechanism of Action: Thymidylate Synthase Inhibition

This compound exerts its cytotoxic effects by specifically targeting and inhibiting thymidylate synthase (TS), a critical enzyme in the de novo synthesis of deoxythymidine monophosphate (dTMP).[1][2] TS catalyzes the methylation of deoxyuridine monophosphate (dUMP) to dTMP, using 5,10-methylenetetrahydrofolate as a methyl donor.[3] As this is the sole intracellular pathway for de novo dTMP production, its inhibition leads to a cascade of events that disrupt DNA synthesis and repair, ultimately triggering cell death.[4]

The primary mechanism involves the following sequential steps:

-

TS Inhibition: this compound acts as a tight-binding, competitive inhibitor of TS with respect to its folate cofactor, effectively blocking the dUMP to dTMP conversion.[5]

-

Nucleotide Pool Imbalance: The blockade of dTMP synthesis leads to a depletion of the deoxythymidine triphosphate (dTTP) pool. Concurrently, the substrate dUMP is converted to deoxyuridine triphosphate (dUTP), which accumulates to high intracellular concentrations.[6]

-

DNA Damage: With depleted dTTP levels and high dUTP levels, DNA polymerases erroneously misincorporate uracil into DNA in place of thymine.

-

Futile Repair Cycle and DNA Fragmentation: Cellular DNA repair mechanisms, specifically uracil-DNA glycosylase, recognize and excise the misincorporated uracil. However, in the absence of sufficient dTTP for repair, this leads to an accumulation of apyrimidinic sites and DNA single-strand breaks.[6] This futile cycle of misincorporation and excision results in extensive DNA damage and fragmentation, particularly in newly synthesized DNA.[6]

The following diagram illustrates this cytotoxic cascade.

Cellular Transport and Metabolic Activation

The efficacy of this compound is influenced by its transport into the cell and its subsequent metabolic conversion into more active forms.

-

Cellular Uptake: Unlike many other antifolates such as methotrexate, this compound is not a good substrate for the reduced folate carrier (RFC).[1][7] Instead, it can gain entry into cells via membrane-associated folate-binding proteins (FBP).[7] In human CCRF-CEM leukemia cells engineered to have elevated FBP levels and no functional RFC, sensitivity to this compound was increased 640-fold, highlighting the importance of this transport mechanism.[7]

-

Polyglutamylation: Once inside the cell, this compound undergoes polyglutamylation, a process where additional glutamate residues are added to the molecule. This conversion is critical as the polyglutamated forms of this compound are significantly more potent inhibitors of thymidylate synthase and are retained within the cell for longer periods.[5] For instance, in L1210 cells, the di-, tri-, tetra-, and pentaglutamate forms of this compound are 26-, 87-, 119-, and 114-fold more potent as TS inhibitors than the parent monoglutamate compound, respectively.[5]

Quantitative Cytotoxicity Data

The cytotoxic potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug that inhibits a biological process (e.g., cell growth) by 50%. The following tables summarize key quantitative data related to the activity of this compound.

| Parameter | Cell Line | Value | Reference |

| Growth Inhibition (IC50) | A549 (Human Lung Carcinoma) | ~3 µM | [6] |

| L1210 (Murine Leukemia) | Not specified, but potent | [5] | |

| CCRF-CEM (Human Leukemia) | Highly potent in FBP-expressing variants | [7] | |

| Enzyme Inhibition (Ki) | L1210 Thymidylate Synthase | ~1 nM |

Table 1: Growth Inhibition and Enzyme Inhibition Constants for this compound.

| Condition (A549 Cells, 24h exposure) | Intracellular dUTP Concentration (pmol/10⁶ cells) | Reference |

| Untreated | Below limit of detection | [6] |

| 3 µM this compound (IC50 concentration) | 46.1 ± 9.6 | [6] |

| 30 µM this compound | 337.5 ± 37.9 | [6] |

| 3 µM this compound + 1 µM Dipyridamole | 174.7 ± 57.7 | [6] |

Table 2: Intracellular dUTP Accumulation Following this compound Treatment.

Experimental Protocols

Assessing the cytotoxicity of this compound involves a series of specialized assays to measure cell viability, quantify nucleotide pool changes, and detect DNA damage.

Cell Viability / Growth Inhibition Assay (MTT/MTS-based)

This protocol provides a general method for determining the IC50 value of this compound.

-

Principle: Metabolically active cells reduce a tetrazolium salt (e.g., MTT, MTS) to a colored formazan product. The amount of color produced is proportional to the number of viable cells.[8][9]

-

Methodology:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).[10]

-

Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the drug-containing medium to the appropriate wells. Include vehicle-only controls.

-

Incubation: Incubate the plate for a specified duration (e.g., 72 hours).

-

Reagent Addition: Add 10-20 µL of MTT or MTS reagent to each well and incubate for 1-4 hours at 37°C.[9] If using MTT, a solubilization solution (e.g., DMSO or acidified isopropanol) must be added to dissolve the formazan crystals.[8]

-

Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT, ~490 nm for MTS) using a microplate reader.

-

Data Analysis: Normalize the absorbance values to the vehicle-treated control cells. Plot the percentage of cell viability against the log of the drug concentration and use non-linear regression to calculate the IC50 value.

-

Quantification of dUTP by Radioimmunoassay (RIA)

This protocol outlines the measurement of intracellular dUTP pools.

-

Principle: RIA is a competitive binding assay where the dUTP in a cell extract competes with a radiolabeled dUTP tracer for binding to a specific anti-dUTP antibody. The amount of radioactivity bound to the antibody is inversely proportional to the amount of dUTP in the sample.[11]

-

Methodology:

-

Cell Harvesting and Extraction: After treatment with this compound, harvest a known number of cells. Extract nucleotides by treating the cell pellet with an acid (e.g., perchloric acid) or alcohol, followed by neutralization.[12]

-

Assay Setup: In duplicate tubes, add RIA buffer, the cell extract (sample), a fixed amount of anti-dUTP antibody, and a fixed amount of radiolabeled dUTP (e.g., [³H]dUTP).[13]

-

Standard Curve: Prepare a standard curve using known concentrations of unlabeled dUTP.

-

Incubation: Vortex all tubes and incubate (e.g., 16-24 hours at 4°C) to allow the competitive binding to reach equilibrium.[13]

-

Separation: Separate the antibody-bound dUTP from free dUTP. This is often achieved by adding a secondary antibody (precipitating reagent) that binds the primary antibody, followed by centrifugation to pellet the complex.[14]

-

Radioactivity Measurement: Carefully aspirate the supernatant. Measure the radioactivity in the pellet using a gamma or scintillation counter.

-

Data Analysis: Plot the standard curve and determine the dUTP concentration in the cell extracts by interpolation.[14]

-

DNA Damage Assessment by Alkaline Elution

This protocol describes the measurement of DNA single-strand breaks.

-

Principle: This technique measures the rate at which single-stranded DNA elutes through a filter under denaturing alkaline conditions. Smaller DNA fragments, resulting from strand breaks, elute more rapidly than larger, intact DNA. The rate of elution is therefore proportional to the amount of DNA damage.[15]

-

Methodology:

-

Cell Labeling: Pre-label the cellular DNA by culturing cells in the presence of a radioactive nucleotide (e.g., [³H]thymidine) for a sufficient period.

-

Cell Lysis: After drug treatment, carefully layer a known number of cells onto a filter (e.g., polycarbonate or PVC). Lyse the cells directly on the filter using a lysis solution (e.g., containing SDS and proteinase K). This leaves the cellular DNA trapped on the filter.

-

Elution: Wash the filter to remove the lysis solution. Begin pumping an alkaline elution buffer (e.g., pH 12.1-12.6) through the filter at a constant, slow rate.[15]

-

Fraction Collection: Collect fractions of the eluate at regular time intervals over several hours.

-

Radioactivity Measurement: Measure the radioactivity in each collected fraction and the amount of DNA remaining on the filter at the end of the experiment.

-

Data Analysis: Plot the fraction of DNA remaining on the filter versus the elution time. A faster rate of elution compared to control cells indicates a higher frequency of DNA strand breaks.

-

Mechanisms of Resistance

Resistance to this compound can develop through various cellular adaptations, primarily aimed at overcoming the inhibition of thymidylate synthase.

-

Overproduction of Thymidylate Synthase: The most well-documented mechanism of acquired resistance is the amplification of the gene encoding for thymidylate synthase.[7] This leads to a significant overproduction of the TS enzyme, effectively titrating out the inhibitor and allowing sufficient residual enzyme activity for cell survival.

-

Impaired Cellular Uptake: Although less common for this compound due to its reliance on FBP, alterations in transport systems that reduce the intracellular accumulation of the drug can also confer resistance.[7]

-

Altered Polyglutamylation: Reduced activity of the enzyme folylpolyglutamate synthetase (FPGS), which is responsible for converting this compound to its more active polyglutamated forms, can lead to resistance by preventing the intracellular accumulation of the highly potent inhibitors.

References

- 1. Thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thymidylate synthase: a target for anticancer drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Radioimmunoassay (RIA) Protocol & Troubleshooting Guide for Researchers - Creative Biolabs [creativebiolabs.net]

- 4. Cell Viability Guide | How to Measure Cell Viability [worldwide.promega.com]

- 5. Recent preclinical and clinical studies with the thymidylate synthase inhibitor N10-propargyl-5,8-dideazafolic acid (this compound) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Mechanism of cell death following thymidylate synthase inhibition: 2'-deoxyuridine-5'-triphosphate accumulation, DNA damage, and growth inhibition following exposure to CB3717 and dipyridamole - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multiple membrane transport systems for the uptake of folate-based thymidylate synthase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. broadpharm.com [broadpharm.com]

- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]

- 11. medicallabnotes.com [medicallabnotes.com]

- 12. researchgate.net [researchgate.net]

- 13. phoenixbiotech.net [phoenixbiotech.net]

- 14. revvity.com [revvity.com]

- 15. Biomonitoring of DNA damage by alkaline filter elution - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

CB 3717: Application Notes and Protocols for Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

CB 3717, a quinazoline-based folic acid analog, is a potent and specific inhibitor of thymidylate synthase (TS), a critical enzyme in the de novo synthesis of thymidine nucleotides required for DNA replication.[1] By targeting TS, this compound disrupts the supply of thymidylate, leading to an imbalance in deoxynucleotide pools, specifically an accumulation of deoxyuridine triphosphate (dUTP).[2][3] This accumulation results in the misincorporation of uracil into DNA, triggering a futile cycle of DNA repair that culminates in DNA strand breaks and apoptotic cell death.[2] These application notes provide a comprehensive overview of the experimental protocols for evaluating the efficacy and mechanism of action of this compound in cancer research, including in vitro cell-based assays and in vivo models.

Data Presentation

In Vitro Efficacy of this compound

| Cell Line | Cancer Type | IC50 (µM) | Notes | Reference |

| A549 | Human Lung Carcinoma | 3 | Concentration producing 50% growth inhibition after 24 hours. | [2] |

| L1210 | Murine Leukemia | - | Potent inhibition of cell growth observed. | [4] |

| PLC/PRF/5 | Human Hepatocellular Carcinoma | ID50 within patient serum concentrations | ID50 fell within the range of serum concentrations achieved in patients (dose of 300 mg/m²). | [5] |

| Hep 3B | Human Hepatocellular Carcinoma | ID50 within patient serum concentrations | ID50 fell within the range of serum concentrations achieved in patients (dose of 300 mg/m²). | [5] |

Intracellular dUTP Accumulation in A549 Cells

| Treatment | dUTP Concentration (pmol/10⁶ cells) | Notes | Reference |

| Control (untreated) | Below detection limit | - | [2] |

| 3 µM this compound (24h) | 46.1 ± 9.6 | Corresponds to the IC50 concentration. | [2] |

| 30 µM this compound (24h) | 337.5 ± 37.9 | - | [2] |

| 1 µM Dipyridamole + 3 µM this compound (24h) | 174.7 ± 57.7 | Dipyridamole enhances dUTP accumulation. | [2] |

In Vivo Efficacy of this compound in Xenograft Models

| Xenograft Model | Treatment Regimen | Outcome | Reference |

| PLC/PRF/5 (Hepatocellular Carcinoma) | 125 mg/kg/day for 5 days | Significant reduction in tumor growth rate. | [5] |

| PLC/PRF/5 and Hep 3B (Hepatocellular Carcinoma) | 200 mg/kg/day for 5 days | Significant reduction in tumor growth rate for both xenografts. | [5][6] |

Mechanism of Action of this compound

Caption: Mechanism of action of this compound.

Experimental Protocols

Cell Culture

1.1. A549 Human Lung Carcinoma Cells

-

Media: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculture: When cells reach 80-90% confluency, aspirate the medium, wash with PBS, and detach using Trypsin-EDTA. Neutralize trypsin with complete medium, centrifuge, and resuspend cells in fresh medium for plating.

1.2. L1210 Murine Leukemia Cells

-

Media: RPMI-1640 medium supplemented with 10% horse serum, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

Subculture: L1210 cells grow in suspension. To subculture, dilute the cell suspension with fresh medium to a density of 1 x 10⁵ cells/mL.

In Vitro Cytotoxicity Assay (MTT Assay)